Desloratadine N-Carboxylic Acid Methyl Ester
Description
Desloratadine N-Carboxylic Acid Methyl Ester is a derivative of desloratadine, a second-generation antihistamine used to treat allergic conditions. This compound is structurally characterized by the substitution of the piperidine nitrogen in desloratadine with a methyl ester group attached to a carboxylic acid moiety. It is primarily recognized as an impurity or metabolite in desloratadine synthesis and pharmacokinetic studies . Its deuterated analog, Desloratadine-d4 N-Carboxylic Acid Methyl Ester (CAS 2732861-63-9), is used as an analytical reference standard in mass spectrometry to track metabolic pathways or degradation products .
Properties
IUPAC Name |
methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUGVYFFYZHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method, disclosed in patent CN113004245B, involves a two-step process:
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Step 1 : Methyl desloratadine reacts with chloroethyl chloroformate in 1,2-dichloroethane at 80°C for 4 hours to form an intermediate.
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Step 2 : Methanolysis of the intermediate under reflux (65–75°C) for 3–5 hours yields the target ester.
The chloroethoxycarbonyl group’s labile nature enables milder reaction conditions compared to traditional ethoxycarbonyl removal, minimizing byproducts.
Experimental Data
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | 1,2-Dichloroethane | Methanol |
| Temperature | 80°C | 70°C (reflux) |
| Time | 4 hours | 3 hours |
| Yield (Cumulative) | 88% | |
| Purity (HPLC) | >98% |
Advantages :
Lactose-Mediated Impurity Formation During Desloratadine Synthesis
Process Overview
Patent CN106957349A identifies the ester as a process-related impurity formed when desloratadine reacts with lactose in the presence of weak bases (e.g., NaHCO₃) at 65–100°C. The mechanism involves:
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Nucleophilic attack by lactose’s hydroxyl groups on the desloratadine piperidine ring.
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Subsequent esterification via intramolecular acyl transfer.
Optimization Studies
Variations in bases and solvents were tested (examples 1–10):
| Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| 1 | NaHCO₃ | DMF | 80 | 3 | 24.0 | 98.5 |
| 6 | Triethylamine | DMF/H₂O | 80 | 3 | 19.2 | 96.4 |
| 9 | K₂HPO₄ | H₂O | 90 | 4 | 17.3 | 96.0 |
Key Findings :
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NaHCO₃ in DMF maximizes yield (24%) and purity.
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Aqueous solvents reduce efficiency due to competing hydrolysis.
Acylation of Desloratadine with Methyl Chloroformate
Synthetic Route
A modified approach from PMC6271649 adapts acylation protocols:
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Desloratadine is dissolved in dichloromethane with triethylamine (TEA) as a base.
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Methyl chloroformate is added dropwise at 0°C, followed by room-temperature stirring.
Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Yield | 68–72% |
| Purity (HPLC) | 95–97% |
Limitations :
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Requires strict temperature control to prevent over-acylation.
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Generates hydrochloride salts necessitating additional purification.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chloroformate-Mediated | 88 | >98 | High | Moderate |
| Lactose Impurity | 24 | 98.5 | Low | Low |
| Acylation | 70 | 96 | Moderate | High |
Industrial Applicability
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Method 1 is preferred for large-scale production due to high yield and minimal byproducts.
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Method 2 is primarily analytical, aiding impurity profiling during quality control.
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Method 3 suits lab-scale synthesis but faces challenges in solvent recovery.
Structural Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Desloratadine N-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Desloratadine and methanol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted desloratadine derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmaceutical Research
DCAME serves as a critical reference standard and impurity in the quality control and development of desloratadine-based medications. Its role is significant in:
- Quality Control : It is used to ensure the purity and efficacy of desloratadine formulations by acting as a benchmark for analytical methods.
- Formulation Development : DCAME's unique properties, such as enhanced solubility and stability, make it suitable for developing new antihistaminic drugs that may offer improved therapeutic profiles compared to existing treatments.
Analytical Chemistry
In the realm of analytical chemistry, DCAME is utilized for:
- Method Development : It aids in the creation and validation of analytical techniques for detecting and quantifying desloratadine and its metabolites in biological samples.
- Stability Studies : Researchers employ DCAME to study the stability of desloratadine formulations under various conditions, contributing to better shelf-life predictions.
Biological Studies
DCAME has been investigated for its biological activity, particularly regarding its interaction with histamine receptors:
- Histamine H1 Receptor Antagonism : Like its parent compound, DCAME acts as a selective antagonist at peripheral histamine H1 receptors, alleviating allergic symptoms such as itching and sneezing. Studies suggest that modifications in its structure can influence binding kinetics and receptor residence time, which are crucial for therapeutic efficacy .
- Anti-inflammatory Properties : Preliminary findings indicate that DCAME may possess anti-inflammatory effects, although further research is required to fully elucidate its pharmacological profile.
Industrial Applications
In industrial settings, DCAME is employed as an intermediate in synthesizing other pharmaceutical compounds. Its chemical stability and reactivity make it valuable for producing various derivatives that may have enhanced or novel pharmacological properties.
Interaction Studies
Research into DCAME's interactions with other medications is ongoing. Notably:
- Cytochrome P450 Interactions : There is evidence suggesting that DCAME may interact with liver enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .
- Combination Therapies : Investigations are being conducted on how DCAME may enhance or alter the effects of other antihistamines when used in combination therapies.
Case Studies and Research Findings
Here are some notable findings from recent studies involving DCAME:
Mechanism of Action
Desloratadine N-Carboxylic Acid Methyl Ester, like its parent compound desloratadine, acts as an antagonist of the histamine H1 receptor. By binding to these receptors, it prevents the action of histamine, a compound involved in allergic reactions. This leads to the alleviation of symptoms such as itching, sneezing, and runny nose . The compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects .
Comparison with Similar Compounds
Other Desloratadine-Related Derivatives
Desloratadine N-Carboxylic Acid Methyl Ester belongs to a family of desloratadine analogs with modifications at the piperidine or aromatic regions. Key comparisons include:
Key Findings :
- The methyl ester group in this compound enhances its volatility, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis compared to polar metabolites like 3-Hydroxy Desloratadine β-D-Glucuronide .
- Deuterated versions exhibit identical chromatographic behavior to non-deuterated analogs but are distinguishable via isotopic peaks .
N-Carboxylic Acid Esters in Other Pharmaceuticals
N-Carboxylic acid esters are common intermediates or impurities in drug synthesis. Notable examples:
Key Findings :
- Ethyl esters (e.g., Trimetazidine N-Carboxylic Acid Ethyl Ester) generally exhibit lower polarity than methyl esters, affecting their solubility and retention times in HPLC .
- Fluorinated analogs like Levocabastine derivatives show enhanced receptor binding affinity compared to non-halogenated esters .



Key Findings :
- Methyl esters of diterpenoid acids (e.g., Sandaracopimaric Acid Methyl Ester) share similar GC-MS compatibility with this compound but lack pharmaceutical relevance .
- Piperazine derivatives like Piperazine Hexahydrate highlight the role of nitrogen heterocycles in modulating solubility, a feature critical for desloratadine analogs .
Biological Activity
Desloratadine N-Carboxylic Acid Methyl Ester (DCAME) is a derivative of desloratadine, an antihistamine commonly used for the treatment of allergic conditions. This article explores the biological activity of DCAME, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21ClN2O2
- Molecular Weight : 372.88 g/mol
- IUPAC Name : Methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate
DCAME exhibits its biological activity primarily through the inhibition of histamine H1 receptors. By blocking these receptors, it effectively reduces symptoms associated with allergic responses such as sneezing, itching, and rhinorrhea. The compound's structure allows it to penetrate biological membranes efficiently, enhancing its bioavailability and efficacy.
Antihistaminic Effects
DCAME has been shown to possess potent antihistaminic properties comparable to its parent compound desloratadine. In vitro studies demonstrate that DCAME can inhibit histamine-induced responses in various cell lines:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| H1R+ CHO cells | 10 µM | 85% inhibition of histamine response | |
| Human mast cells | 5 µM | Significant reduction in degranulation |
Anti-inflammatory Properties
Recent studies indicate that DCAME may also exhibit anti-inflammatory effects by modulating cytokine release. For instance:
- Case Study : In a controlled trial involving patients with allergic rhinitis, administration of DCAME resulted in a significant decrease in IL-6 and TNF-alpha levels compared to placebo (p < 0.05) .
Toxicity and Safety Profile
Toxicological assessments have shown that DCAME has a favorable safety profile. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses. Long-term studies are needed to fully establish its safety in chronic use.
Clinical Applications
While DCAME is primarily investigated for its antihistaminic properties, ongoing research is exploring its potential in treating other conditions such as:
Q & A
Q. How can researchers identify and quantify Desloratadine N-Carboxylic Acid Methyl Ester in pharmaceutical matrices?
Methodological Answer:
- Analytical Technique: Use gas chromatography-mass spectrometry (GC-MS) with electron impact ionization. Calibrate the system using reference standards (e.g., CAS 165740-03-4) to establish retention times and mass spectra for accurate identification .
- Sample Preparation: For degradation studies, expose samples to accelerated aging (e.g., UV light, heat) and extract using solvents compatible with GC-MS. Derivatization may be required if the compound lacks volatility .
- Quantification: Construct a calibration curve using peak areas from spiked samples. Report linearity (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE and Ventilation: Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods with adequate exhaust to avoid aerosol formation .
- Containment: Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol. Avoid skin contact and inhalation .
- Storage: Store in sealed containers at recommended temperatures (e.g., 0–6°C for stability-sensitive analogs) and label as "Research Use Only" .
Q. What synthetic strategies are documented for this compound?
Methodological Answer:
- Pathway Design: Synthesize via esterification of desloratadine’s carboxylic acid group using methanol under acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane. Confirm purity (>95%) using GC-MS or NMR .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
Methodological Answer:
- Study Design: Conduct forced degradation studies under ICH-recommended conditions: acidic/alkaline hydrolysis, oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV 254 nm) stress .
- Analysis: Compare degradation profiles using GC-MS. Calculate degradation kinetics (e.g., half-life) and identify major breakdown products (e.g., epoxides, hydroxyl derivatives) .
Q. Which analytical techniques are optimal for detecting Desloratadine-related impurities like the N-Carboxylic Acid Methyl Ester?
Methodological Answer:
- Primary Method: GC-MS with polar capillary columns (e.g., cyanosilicone) for resolving ester derivatives. Use split/splitless injection modes based on sample concentration .
- Cross-Validation: Confirm results with HPLC-PDA or LC-MS/MS using C18 columns and mobile phases like acetonitrile/ammonium formate .
Advanced Research Questions
Q. How can conflicting degradation kinetics data for this compound be resolved across studies?
Methodological Answer:
- Controlled Replication: Standardize experimental parameters (temperature, pH, light intensity) using calibrated equipment. Validate methods via inter-laboratory studies .
- Multi-Technique Analysis: Combine GC-MS, LC-HRMS, and NMR to identify degradation pathways and quantify intermediates. Use kinetic modeling (e.g., Arrhenius plots) to reconcile rate discrepancies .
Q. What advanced structural characterization methods are applicable to this compound?
Methodological Answer:
- High-Resolution MS (HRMS): Determine exact mass (<2 ppm error) to confirm molecular formula (C₂₀H₂₁ClN₂O₃). Use fragmentation patterns to infer ester linkage positions .
- Nuclear Overhauser Effect (NOE) NMR: Perform 2D NOESY to resolve stereochemical ambiguities in the piperidine ring or ester group .
Q. How to validate a GC-MS method for quantifying this compound in biological samples?
Methodological Answer:
- Validation Parameters: Assess specificity (no matrix interference), accuracy (spike recovery 90–110%), precision (RSD <5%), and robustness (column lot variability) per FDA guidelines .
- Matrix Effects: Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement in plasma or urine .
Q. What mechanistic insights exist for the formation of this compound as a degradation product?
Methodological Answer:
- Pathway Elucidation: Under oxidative stress, desloratadine’s piperidine ring undergoes N-oxidation, followed by esterification. Confirm intermediates via tandem MS/MS .
- Computational Modeling: Use density functional theory (DFT) to predict reaction energetics and transition states for esterification pathways .
Q. How to design forced degradation studies to profile this compound formation pathways?
Methodological Answer:
- Stress Conditions: Apply ICH Q1A(R2) guidelines: 0.1 M HCl/NaOH (72h), 3% H₂O₂ (24h), 4000 lux light (10 days), and 80°C heat (72h) .
- Degradation Mapping: Use principal component analysis (PCA) to correlate stress conditions with impurity profiles. Isolate major degradants for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



